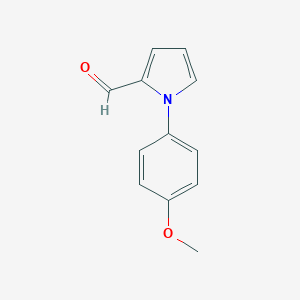

1-(4-methoxyphenyl)-1H-pyrrole-2-carbaldehyde

Übersicht

Beschreibung

1-(4-Methoxyphenyl)-1H-pyrrole-2-carbaldehyde is an organic compound that belongs to the class of heterocyclic aromatic aldehydes It features a pyrrole ring substituted with a 4-methoxyphenyl group and an aldehyde functional group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)-1H-pyrrole-2-carbaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where a substituted pyrrole reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction typically proceeds under mild conditions and yields the desired aldehyde.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale methods. The Vilsmeier-Haack reaction can be scaled up with appropriate adjustments to reaction parameters, such as temperature, solvent, and reaction time, to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Methoxyphenyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group on the phenyl ring can undergo nucleophilic aromatic substitution reactions, where it is replaced by other substituents like halogens or amines.

Common Reagents and Conditions:

Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.

Reduction: NaBH4 in methanol or LiAlH4 in ether.

Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.

Major Products:

Oxidation: 1-(4-Methoxyphenyl)-1H-pyrrole-2-carboxylic acid.

Reduction: 1-(4-Methoxyphenyl)-1H-pyrrole-2-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1-(4-methoxyphenyl)-1H-pyrrole-2-carbaldehyde has been investigated for its pharmacological properties. It serves as a precursor in the synthesis of various bioactive compounds, particularly those targeting central nervous system disorders and metabolic syndromes.

Case Studies

- Antidepressant Activity : Research has indicated that derivatives of pyrrole compounds exhibit potential antidepressant effects. For instance, modifications to the pyrrole ring can enhance binding affinity to serotonin receptors, showing promise in treating depression and anxiety disorders .

- Anti-cancer Properties : Several studies have synthesized analogs of this compound that demonstrate cytotoxic effects against various cancer cell lines. These compounds are believed to induce apoptosis through mitochondrial pathways .

Organic Synthesis Applications

The compound is widely used as a synthetic intermediate in organic chemistry. Its aldehyde functional group allows for further reactions such as condensation and cyclization, leading to complex molecular architectures.

Synthetic Pathways

- Vilsmeier-Haack Reaction : This compound can be synthesized using the Vilsmeier-Haack reaction, which facilitates the introduction of formyl groups into aromatic systems. This methodology is crucial for producing various pyrrole derivatives with enhanced biological activity .

- Enaminone Synthesis : this compound can be transformed into enaminones, which are valuable intermediates in the synthesis of heterocyclic compounds. The reaction conditions typically involve ammonium acetate and DMFDMA, yielding high product diversity .

Material Science Applications

The compound's electronic properties make it suitable for applications in material science, particularly in the development of organic electronic devices.

Conductive Polymers

Research has explored incorporating this compound into conductive polymer matrices. These materials show promise for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their favorable charge transport properties .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 1-(4-methoxyphenyl)-1H-pyrrole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the methoxyphenyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.

Vergleich Mit ähnlichen Verbindungen

1-(4-Methoxyphenyl)-1H-pyrrole-2-carbaldehyde can be compared with other similar compounds, such as:

1-(4-Methoxyphenyl)-1H-indole-2-carbaldehyde: This compound has an indole ring instead of a pyrrole ring, which may result in different biological activities and chemical reactivity.

1-(4-Methoxyphenyl)-1H-imidazole-2-carbaldehyde: The imidazole ring provides different electronic properties and potential interactions with biological targets compared to the pyrrole ring.

1-(4-Methoxyphenyl)-1H-pyrrole-2-carboxylic acid: This compound is the oxidized form of the aldehyde and may have different solubility and reactivity profiles.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.

Biologische Aktivität

1-(4-Methoxyphenyl)-1H-pyrrole-2-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is characterized by a pyrrole ring substituted with a methoxyphenyl group and an aldehyde functional group. The synthesis of this compound typically involves multi-step reactions, including the Vilsmeier-Haack reaction, which has been optimized for better yields in recent studies .

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including:

- MCF-7 (breast cancer) : IC values were reported in the low micromolar range, indicating effective inhibition of cell proliferation.

- HCT116 (colon cancer) : The compound exhibited potent antiproliferative activity, with IC values suggesting it may act through mechanisms involving apoptosis and cell cycle arrest .

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.46 | Apoptosis induction |

| HCT116 | 0.64 | Cell cycle arrest |

Anti-inflammatory Properties

In addition to its antitumor activity, this compound has shown promising anti-inflammatory effects. Studies indicate that it may inhibit pro-inflammatory cytokines and pathways involved in inflammation, making it a potential candidate for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the methoxy group on the phenyl ring enhances lipophilicity and may facilitate better interaction with biological targets. SAR studies suggest that modifications to the pyrrole ring can lead to varying degrees of biological activity, emphasizing the importance of specific substituents in drug design .

Case Studies

- Anticancer Screening : A study evaluated several derivatives of pyrrole-based compounds, including this compound, against multiple cancer cell lines. The findings indicated that this compound showed significant growth inhibition compared to standard chemotherapeutics .

- Inflammation Models : In animal models of inflammation, administration of this compound resulted in decreased levels of inflammatory markers, suggesting its utility as an anti-inflammatory agent .

Eigenschaften

IUPAC Name |

1-(4-methoxyphenyl)pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-15-12-6-4-10(5-7-12)13-8-2-3-11(13)9-14/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBOUNTHJXKGWSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70358242 | |

| Record name | 1-(4-methoxyphenyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30186-36-8 | |

| Record name | 1-(4-methoxyphenyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.